molecular formula C8H9Br2N3O B2454123 3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide CAS No. 2470440-44-7

3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide

Cat. No.: B2454123
CAS No.: 2470440-44-7
M. Wt: 322.988
InChI Key: HQWNIJXRSDQORW-UHFFFAOYSA-N
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Description

3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide is unique due to its specific fused ring structure and the presence of an amino group at the 3-position. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.2BrH/c9-6-5-10-7-3-1-2-4-11(7)8(6)12;;/h1-5H,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWNIJXRSDQORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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